molecular formula C12H12N2O B1486807 6-(3,4-Dimethylphenyl)pyrimidin-4-ol CAS No. 1695188-65-8

6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Cat. No. B1486807
M. Wt: 200.24 g/mol
InChI Key: FXJOHZFFWKZVPY-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C12H12N2O. It is a type of pyrimidine, which is a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines, which are related to the compound , has been reported in the literature . These compounds were synthesized under ultrasonic-assisted conditions using a Huisgen 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Supramolecular Chemistry and Dimerization

Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Ureidopyrimidones, including 6-phenylureidopyrimidones, demonstrate strong dimerization through hydrogen bonds. The study explores the dimerization constants and the coexistence of pyrimidin-4-ol form in derivatives like 6-phenyl-2-butylureidopyrimidone. This substance's dimerization and structural properties are crucial for designing supramolecular structures, indicating its potential in material science and nanotechnology (Beijer et al., 1998).

Chemical Synthesis and Characterization

Synthesis, Characterization, and Antimicrobial Activity of Novel Tetrazoles Clubbed with Pyrimidine The compound's derivatives, synthesized by reacting with various aromatic aldehydes and urea/thiourea, exhibit significant antimicrobial activity. This underscores the compound's role in pharmaceutical applications, particularly in developing new antimicrobial agents (Bhoge et al., 2021).

Biological and Pharmacological Potential

Design and Synthesis of Novel Pyrimidine Derivatives as Potent Anti-inflammatory and Analgesic Agents Derivatives of the compound have shown promising anti-inflammatory and analgesic activities, with the nature of the substituent playing a significant role. This highlights the potential pharmaceutical applications of these derivatives in developing new therapeutic agents (Muralidharan et al., 2019).

Molecular and Structural Analysis

Supramolecular Structures Constructed by Pyrimidin-4-yl Derivatives This study provides insights into the molecular and electronic structure of compounds related to 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. The analysis of hydrogen bonding patterns and aromatic π-π stackings in the supramolecular structures contributes to our understanding of nucleic acid structures and their functions, indicating the compound's relevance in biochemistry and molecular biology (Cheng et al., 2011).

properties

IUPAC Name

4-(3,4-dimethylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJOHZFFWKZVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethylphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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